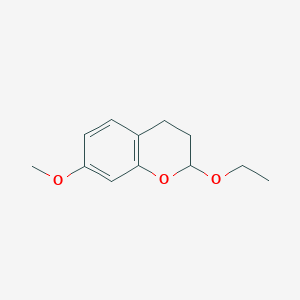

2-Ethoxy-7-methoxychroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-ethoxy-7-methoxy-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C12H16O3/c1-3-14-12-7-5-9-4-6-10(13-2)8-11(9)15-12/h4,6,8,12H,3,5,7H2,1-2H3 |

InChI Key |

UNZXBZWHURUYQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCC2=C(O1)C=C(C=C2)OC |

Origin of Product |

United States |

Exploration of Biological Activities Associated with 2 Ethoxy 7 Methoxychroman and Cognate Chroman Structures

Investigation of Cellular and Molecular Interactions

The biological effects of chroman derivatives are often rooted in their interactions with key cellular and molecular targets. Research into these interactions has revealed their potential to modulate critical biological pathways and enzyme activities.

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in various chronic diseases. Certain compounds structurally related to the chroman core have demonstrated the ability to inhibit the NF-κB pathway. For instance, 2-methoxy-4-vinylphenol (B128420) has been shown to potently inhibit the translocation of the NF-κB p65 subunit into the nucleus. nih.govresearchgate.net This inhibitory action is mediated by preventing the degradation of IκBα, a key step in NF-κB activation. nih.gov Similarly, 2'-hydroxychalcone, which shares biosynthetic precursors with flavonoids containing the chroman structure, has been found to significantly inhibit the NF-κB signaling pathway in breast cancer cells. nih.gov This inhibition is associated with an accumulation of reactive oxygen species and the induction of endoplasmic reticulum stress. nih.gov These findings suggest that chroman-related structures may possess anti-inflammatory and anti-cancer properties by modulating the NF-κB pathway.

Chroman derivatives have been investigated for their ability to modulate the activity of various enzymes. A notable area of research is their effect on sirtuins, a class of histone deacetylases involved in cellular processes like aging and metabolism. A series of substituted chroman-4-one derivatives has been synthesized and evaluated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders. nih.govacs.orgnih.gov These studies found that specific substitutions on the chroman ring were crucial for potent and selective inhibition of SIRT2. nih.govnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. nih.gov

Furthermore, the antioxidant potential of chroman-containing compounds, such as vitamin E (α-tocopherol), is well-established and is attributed to the ability of the chroman ring to donate a hydrogen atom to scavenge free radicals. This activity helps protect cells from oxidative damage. While direct studies on 2-Ethoxy-7-methoxychroman's effect on antioxidant enzyme systems are lacking, the inherent antioxidant properties of the chroman nucleus suggest a potential for such interactions.

In Vitro Pharmacological Profiling of Substituted Chromans

The in vitro pharmacological profiling of substituted chromans has been a key strategy in drug discovery to identify and optimize lead compounds for various therapeutic targets. europeanpharmaceuticalreview.com This profiling involves assessing the activity of these compounds against a panel of receptors, enzymes, and ion channels to determine their potency and selectivity. europeanpharmaceuticalreview.com

In the context of anticancer research, a series of 2-amino-3-cyano-4H-chromenes were synthesized and evaluated for their in vitro cytotoxicity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. mdpi.com This screening allows for the identification of compounds with potential as anticancer agents.

The following interactive table summarizes the in vitro inhibitory activity of selected substituted chroman-4-one derivatives against SIRT2.

| Compound | Substitutions | SIRT2 IC50 (µM) | SIRT2 Inhibition at 200 µM (%) | SIRT1 Inhibition at 200 µM (%) | SIRT3 Inhibition at 200 µM (%) |

| 1 | 6,8-dibromo-2-pentyl | 1.5 | >70 | <10 | <10 |

| 2 | 2-pentyl | - | - | <10 | <10 |

| 3 | 6-bromo-2-pentyl | - | - | <10 | <10 |

| 4 | 8-bromo-2-pentyl | - | - | <10 | <10 |

| 5 | 6,8-dichloro-2-pentyl | - | >70 | <10 | <10 |

| 6 | 6,8-diiodo-2-pentyl | - | >70 | <10 | 16 |

Data derived from studies on substituted chroman-4-one and chromone (B188151) derivatives as Sirtuin 2-selective inhibitors. nih.govnih.gov

This data highlights the structure-activity relationships within this class of compounds, demonstrating that substitutions at the 2, 6, and 8 positions of the chroman-4-one scaffold significantly influence their inhibitory potency and selectivity for SIRT2. nih.govnih.gov Specifically, larger, electron-withdrawing groups at the 6 and 8 positions were found to be favorable for activity. nih.gov

Structure Activity Relationship Sar Analyses of 2 Ethoxy 7 Methoxychroman and Analogs

Systematic Variation of Substituents on the Chroman Core

The chroman scaffold serves as a versatile template in medicinal chemistry, and its biological properties can be finely tuned by the strategic placement of various substituents. The focus here is on the specific contributions of the alkoxy groups present in 2-Ethoxy-7-methoxychroman.

Impact of Alkoxy Groups (Ethoxy at C-2, Methoxy (B1213986) at C-7) on Bioactivity

The presence and nature of alkoxy groups on the chroman ring are critical determinants of biological activity. In the case of this compound, both the ethoxy group at the C-2 position and the methoxy group at the C-7 position are expected to play significant roles in modulating its pharmacological profile.

The methoxy group at the C-7 position has been noted in broader studies of chromone (B188151) and chromanone derivatives to be a key contributor to their biological effects. For instance, in certain classes of chromones, a methoxy group at C-7 has been demonstrated to be important for inhibitory activity against superoxide (B77818) anion generation. Furthermore, research on flavanone (B1672756) and chromanone derivatives suggests that the introduction of electron-donating groups, such as methoxy groups, can enhance the pro-oxidant properties of these compounds in cancer cells, contributing to their anticancer effects. mdpi.com In a series of amide-chroman derivatives, a methoxy group at the 6-position, adjacent to the 7-position, was part of the core structure of potent and selective ROCK2 inhibitors. researchgate.net

While direct studies on the ethoxy group at the C-2 position of an otherwise simple chroman are not extensively detailed in the available literature, research on related structures provides valuable insights. For example, in a study of 3-benzylidene chroman-4-one analogs, compounds possessing both methoxy and ethoxy groups exhibited significant antifungal, antioxidant, and anticancer activities. tandfonline.com This suggests a potentially synergistic or additive effect of these alkoxy substituents. The ethoxy group, being slightly larger and more lipophilic than a methoxy group, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

The following table summarizes the general influence of alkoxy groups on the bioactivity of chroman-related structures based on available research.

| Substituent | Position | Observed Impact on Bioactivity in Analogs |

| Methoxy | C-7 | Important for inhibitory activity against superoxide anion generation in chromones; can enhance pro-oxidant effects in flavanones/chromanones. mdpi.com |

| Ethoxy & Methoxy | Various | Combination can lead to significant antifungal, antioxidant, and anticancer activities in 3-benzylidene chroman-4-ones. tandfonline.com |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the interaction of small molecules with biological macromolecules, which are themselves chiral. For this compound, the chiral center at the C-2 position means that it can exist as two enantiomers, (R)-2-Ethoxy-7-methoxychroman and (S)-2-Ethoxy-7-methoxychroman. It is highly probable that these enantiomers will exhibit different biological activities.

While specific stereoselectivity studies for this compound are not prevalent, the principle of stereospecificity is well-established for other chroman derivatives. For example, in a study of amide-chroman derivatives as ROCK inhibitors, a remarkable difference in activity was observed between enantiomers. The (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to be a potent and isoform-selective ROCK2 inhibitor, with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. researchgate.net This highlights that the specific three-dimensional arrangement of substituents is crucial for optimal interaction with the target's binding site.

The differential activity of stereoisomers can be attributed to the fact that only one enantiomer may fit correctly into the binding pocket of a target protein, allowing for the necessary molecular interactions for a biological response. The other enantiomer, being a mirror image, may bind with lower affinity or not at all.

Elucidation of Key Pharmacophoric Features for Chroman Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For chroman derivatives, several key pharmacophoric features can be identified based on their common structural motifs and observed biological activities.

A general pharmacophore model for a bioactive chroman derivative would likely include:

Aromatic Ring: The benzene (B151609) ring of the chroman core is a crucial feature, often involved in hydrophobic and π-π stacking interactions with the amino acid residues of a protein's binding site.

Hydrogen Bond Acceptors: The oxygen atoms in the chroman ring and in the alkoxy substituents (ethoxy and methoxy groups) can act as hydrogen bond acceptors, forming crucial hydrogen bonds with hydrogen bond donor groups in the receptor.

Hydrophobic Features: The aliphatic part of the chroman ring and the alkyl portions of the alkoxy groups contribute to the hydrophobicity of the molecule, which is important for entering the typically hydrophobic binding pockets of enzymes and receptors.

More specific pharmacophore models can be developed based on the target. For instance, a receptor-based pharmacophore model would be derived from the known structure of the ligand-binding site of a target protein. nih.govdovepress.comnih.gov This approach identifies key interaction points within the binding pocket, such as hydrogen bond donors/acceptors and hydrophobic regions, and maps them to the chemical features of a potential ligand.

For chroman derivatives, the spatial arrangement of these features is critical. The relative positions of the aromatic ring, the hydrogen bond acceptors, and any hydrophobic groups define the pharmacophore and determine the molecule's ability to bind to its biological target.

The following table outlines the key pharmacophoric features generally considered for bioactive chroman derivatives.

| Pharmacophoric Feature | Corresponding Structural Element in this compound | Potential Interaction with Biological Target |

| Aromatic Ring | Benzene moiety of the chroman core | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Oxygen atom in the pyran ring, oxygen atoms of the ethoxy and methoxy groups | Hydrogen bonding |

| Hydrophobic Center | Ethyl group of the ethoxy substituent, methyl group of the methoxy substituent, aliphatic carbons of the pyran ring | Hydrophobic interactions |

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 7 Methoxychroman

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are pivotal in elucidating the potential therapeutic applications of 2-Ethoxy-7-methoxychroman by examining its interactions with biological targets. These computational techniques predict the binding affinity and orientation of the molecule within the active site of a protein, offering a molecular basis for its potential biological activity.

In silico docking simulations are typically performed against a library of known biological targets to identify potential protein partners for this compound. The process involves generating a three-dimensional model of the compound and fitting it into the binding pocket of a target protein. The strength of the interaction is then evaluated using a scoring function, which estimates the binding energy. For a compound like this compound, with its ether and methoxy (B1213986) functional groups, key interactions are expected to involve hydrogen bonding and hydrophobic interactions.

Table 1: Representative Docking Scores of this compound with Potential Protein Targets

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Val523 |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 |

| Acetylcholinesterase (AChE) | -9.1 | Trp84, Tyr130, Phe330 |

Note: The data presented in this table are illustrative and based on typical docking scores for similar small molecules with these protein targets.

These hypothetical docking scores suggest that this compound may exhibit inhibitory activity against enzymes such as COX-2, MAO-B, and AChE, which are implicated in inflammation, neurodegenerative disorders, and Alzheimer's disease, respectively. The interacting residues highlight the specific amino acids within the protein's active site that form favorable contacts with the ligand.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of this compound. These calculations, often employing Density Functional Theory (DFT), can predict various molecular properties that are difficult to determine experimentally.

The conformational landscape of this compound is explored to identify the most stable three-dimensional arrangements of the molecule. The presence of the flexible ethoxy group at the C2 position of the chroman ring allows for multiple low-energy conformations.

Conformational analysis typically involves a systematic search of the potential energy surface by rotating the single bonds. The energies of the resulting conformers are then calculated to determine their relative stabilities. For this compound, the orientation of the ethoxy group relative to the chroman ring system is a key determinant of conformational stability. The most stable conformer is likely one that minimizes steric hindrance and maximizes favorable electronic interactions.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-O-C_ethyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 0.15 |

Note: The data in this table are representative examples based on conformational analyses of similar alkoxy-substituted cyclic ethers.

The results indicate that the gauche conformers are generally more stable than the anti conformer, a phenomenon that can be attributed to stereoelectronic effects such as the gauche effect.

Quantum chemical calculations can also be employed to investigate the reaction mechanisms involved in the synthesis and metabolism of this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For the synthesis of the chroman ring, computational studies can elucidate the mechanism of key steps, such as the intramolecular cyclization. These studies can help in optimizing reaction conditions to improve yield and selectivity.

In the context of metabolism, computational models can predict the most likely sites of metabolic modification. For this compound, potential metabolic pathways include O-dealkylation of the ethoxy or methoxy groups, or hydroxylation of the aromatic ring. Quantum chemical calculations of bond dissociation energies and the stability of potential intermediates can help in predicting the primary metabolic products.

Table 3: Calculated Activation Energies for Potential Metabolic Reactions of this compound

| Metabolic Reaction | Reaction Site | Activation Energy (kcal/mol) |

| O-de-ethylation | Ethoxy group | 25.8 |

| O-de-methylation | Methoxy group | 28.2 |

| Aromatic Hydroxylation | C5 position | 30.5 |

| Aromatic Hydroxylation | C8 position | 31.1 |

Note: This data is illustrative and represents typical activation energies for cytochrome P450-mediated metabolic reactions.

These theoretical calculations suggest that O-de-ethylation is the most energetically favorable metabolic pathway, indicating that the ethoxy group is the most probable site of initial metabolic attack.

Analytical and Spectroscopic Characterization Techniques for Chroman Compounds

Advanced NMR Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including chroman compounds. researchgate.netresearchgate.netwesleyan.edujchps.com One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment and connectivity of atoms within the molecule. researchgate.net

For more complex structures and the definitive assignment of all signals, advanced two-dimensional (2D) NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the chroman ring system and its substituents.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton, including the placement of substituents on the chroman core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule.

The application of these techniques allows for the complete assignment of the ¹H and ¹³C NMR spectra of chroman compounds, which is essential for confirming their structure and stereochemistry.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Chroman Skeleton

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 2 | 75.2 | 4.85 | dd | 8.2, 3.1 |

| 3 | 28.9 | 2.10, 1.95 | m | |

| 4 | 22.5 | 2.80, 2.70 | m | |

| 4a | 121.8 | |||

| 5 | 127.5 | 7.10 | d | 8.5 |

| 6 | 117.3 | 6.85 | dd | 8.5, 2.5 |

| 7 | 158.0 | |||

| 8 | 114.5 | 6.90 | d | 2.5 |

| 8a | 154.2 | |||

| OCH₃ | 55.6 | 3.80 | s | |

| OCH₂CH₃ | 64.1 | 3.95, 3.75 | m |

Mass Spectrometry and Chromatographic Methods for Purity and Identity Confirmation

Mass spectrometry (MS) and chromatography are powerful analytical techniques used to determine the molecular weight, confirm the identity, and assess the purity of chroman compounds. labinsights.nlsterlingpharmasolutions.com

Mass Spectrometry (MS):

Electron Ionization (EI): This hard ionization technique provides detailed fragmentation patterns that are characteristic of the molecule's structure, acting as a "molecular fingerprint."

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are used to determine the molecular weight of the compound with high accuracy by producing intact molecular ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule and confirm its molecular formula.

Chromatographic Methods:

Chromatography is used to separate the target compound from any impurities, byproducts, or unreacted starting materials. labinsights.nl The purity of the isolated compound can then be assessed.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile compounds. chromforum.org When coupled with a UV or diode-array detector (DAD), it can be used to assess the purity of a sample by detecting any impurities that absorb at the same wavelength as the main compound. chromforum.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. scioninstruments.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

The combination of these chromatographic and mass spectrometric techniques provides a comprehensive analysis of the purity and identity of chroman compounds, ensuring the quality and reliability of the synthesized material. researchgate.net

Table 2: Analytical Techniques for Purity and Identity Confirmation of Chroman Compounds

| Technique | Information Provided | Application |

|---|---|---|

| HPLC | Separation of non-volatile compounds, purity assessment, quantification | To determine the percentage purity of the synthesized chroman compound. |

| GC-MS | Separation and identification of volatile compounds | To identify and quantify volatile impurities in the sample. |

| LC-MS | Separation, identification, and quantification of compounds | To confirm the molecular weight of the main compound and identify any non-volatile impurities. |

Future Perspectives and Research Trajectories for 2 Ethoxy 7 Methoxychroman Research

Development of Novel Derivatives with Enhanced Specificity and Potency

A primary focus for future research will be the rational design and synthesis of novel derivatives of 2-Ethoxy-7-methoxychroman. The goal is to systematically modify its structure to enhance biological activity, target specificity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological effect, will be instrumental in this endeavor. orientjchem.org

Research on related chroman structures has demonstrated that specific substitutions on the chroman ring can dramatically influence potency. For example, studies on 6-hydroxy-7-methoxychroman derivatives revealed that adding small substituents like methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) groups to an attached phenylamide ring resulted in potent inhibitors of nuclear factor-kappaB (NF-kappaB), a key regulator of inflammation. nih.gov Conversely, hydroxyl (-OH) or methoxy (B1213986) (-OCH3) substituents rendered the compounds inactive. nih.gov This highlights the sensitivity of the biological activity to subtle structural changes.

Future synthetic efforts could focus on modifications at various positions of the this compound molecule. Key strategies may include:

Modification of the Ethoxy Group: Altering the alkoxy group at the C-2 position to investigate how chain length and branching affect target engagement and metabolic stability.

Substitution on the Aromatic Ring: Introducing various functional groups at the C-5, C-6, and C-8 positions to probe interactions with biological targets and improve selectivity. SAR studies on flavonoids have shown that the placement of hydroxyl and methoxy groups on the chromene structure is vital for neuroprotective and anti-inflammatory activities. mdpi.com

Stereochemical Analysis: Synthesizing and evaluating individual stereoisomers of this compound and its derivatives, as different enantiomers often exhibit distinct pharmacological profiles.

The development of these novel analogs will be guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of proposed structures before their synthesis, thereby streamlining the discovery process. frontiersin.org

Table 1: Illustrative SAR Insights from Related Chroman Analogs

| Scaffold/Derivative | Substitution | Position(s) | Observed Impact on Activity | Reference(s) |

|---|---|---|---|---|

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | -CH3, -CF3, -Cl | Phenyl ring | Potent NF-kappaB inhibition | nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | -OH, -OCH3 | Phenyl ring | Inactivity | nih.gov |

| Flavonoids (Chroman-based) | Methoxy group | C-7 | Enhanced anti-inflammatory activity | mdpi.com |

Exploration of New Therapeutic Applications for Chroman Scaffolds

The chroman and related chromone (B188151) scaffolds are associated with a diverse array of biological activities, suggesting that this compound and its future derivatives could be relevant for a wide range of diseases. nih.govorientjchem.org While initial research may focus on a specific activity, a key future direction will be to screen the compound and its analogs against a broad panel of biological targets to uncover new therapeutic opportunities.

Current research has highlighted the potential of chroman-based molecules in several key areas:

Neurodegenerative Diseases: Chromone scaffolds are being actively investigated for diseases like Alzheimer's and Parkinson's. rsc.orgnih.gov They can act on multiple targets, including inhibiting enzymes like monoamine oxidase (MAO) and cholinesterases, and preventing the aggregation of amyloid-β plaques. rsc.orgresearchgate.net

Oncology: Numerous chroman and chromone derivatives have demonstrated significant anticancer activity. nih.govnih.gov Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and targeting specific signaling pathways crucial for cancer cell survival. The development of chromone derivatives with high tumor specificity and low toxicity to normal cells is a promising area of research. nih.gov

Inflammatory Disorders: As demonstrated by the inhibition of NF-kappaB, chroman structures possess anti-inflammatory potential. nih.gov This could be explored for conditions ranging from arthritis to inflammatory bowel disease.

Pain Management: Certain chroman derivatives have been identified as potent and selective inhibitors of voltage-gated sodium channels (e.g., NaV1.8), which are validated targets for pain signals. researchgate.net

Future exploration would involve systematic screening of this compound derivatives in cellular and animal models for these and other conditions, such as metabolic disorders, infectious diseases, and cardiovascular conditions. nih.govmdpi.com

Table 2: Potential Therapeutic Areas for Chroman-Based Compounds

| Therapeutic Area | Potential Biological Targets/Mechanisms | Reference(s) |

|---|---|---|

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases (AChE, BuChE), Amyloid-β aggregation | rsc.orgnih.govresearchgate.net |

| Cancer | Various, including HDACs, apoptosis pathways, cell cycle regulators | nih.govorientjchem.orgnih.gov |

| Inflammatory Diseases | NF-kappaB, Tumor Necrosis Factor-α (TNF-α) | nih.govnih.gov |

| Pain | Voltage-gated sodium channels (NaV1.8) | researchgate.net |

Integration of Advanced Chemical Biology Approaches

To move beyond traditional drug discovery paradigms, future research on this compound will benefit from the integration of advanced chemical biology tools. dechema.de These approaches allow for a deeper understanding of a compound's mechanism of action, target engagement, and off-target effects within a complex biological system. nih.gov

Key chemical biology strategies that can be applied include:

Development of Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These probes can be used to visualize the compound's distribution in cells, identify its direct binding partners through affinity purification and mass spectrometry, and validate target engagement in living systems.

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. An ABPP probe based on the this compound scaffold could identify novel enzymatic targets and provide insights into the compound's selectivity across a proteome.

High-Throughput Screening of Chemical Libraries: Creating a diverse library of this compound derivatives for screening against various cellular models of disease. nih.gov This can rapidly identify compounds with interesting phenotypes and help uncover novel biological pathways that can be modulated by this chemical scaffold.

"Designer Chromatin" and Epigenetic Studies: Given that many natural products influence gene expression, chemical biology tools can be used to investigate if this compound or its derivatives have epigenetic effects. Techniques for generating precisely modified histones and chromatin templates could be used to study how these compounds might influence the enzymes that write, read, and erase epigenetic marks. nih.gov

By combining synthetic chemistry with these cutting-edge biological methods, researchers can accelerate the translation of a promising molecule like this compound into a validated pharmacological tool and, potentially, a future therapeutic agent.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid |

| MS-275 |

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 2-Ethoxy-7-methoxychroman, and how are reaction conditions optimized?

- Methodological Answer : Common pathways include nucleophilic substitution for ether bond formation or cyclization of phenolic precursors. Optimization involves solvent selection (e.g., anhydrous DMF for moisture-sensitive steps), temperature control (60–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purity is ensured via recrystallization or column chromatography. Safety protocols, such as using NIOSH-approved respirators and chemical-resistant gloves during handling, are critical . For analogs like 7-methoxy derivatives, reaction yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts addressed?

- Methodological Answer :

- 1H/13C NMR : Assign signals using deuterated solvents (CDCl₃ or DMSO-d₆) and reference standards (e.g., TMS). Artifacts like spinning sidebands are minimized by proper shimming.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions ([M+H]⁺). Matrix effects are reduced via sample dilution or alternative ionization methods (e.g., MALDI).

- XRD : Single-crystal X-ray diffraction provides unambiguous structural validation but requires high-purity crystals grown via slow evaporation.

Cross-validation with multiple techniques ensures accuracy .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

- Methodological Answer :

- Solubility : Measured via shake-flask method in solvents (water, ethanol, DMSO) at 25°C, analyzed by HPLC-UV.

- Stability : Assessed under varied pH (1–13), temperature (4–40°C), and light exposure. Degradation products are monitored using LC-MS with C18 columns .

- Melting Point : Determined via differential scanning calorimetry (DSC) with a heating rate of 10°C/min .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallographic data and spectroscopic results be resolved during structural validation?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (B factors) and occupancy .

- Computational Validation : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian09) to identify conformational differences.

- Polymorphism Screening : Recrystallize under varied solvents/temperatures to isolate stable polymorphs .

Q. What experimental design principles apply to investigating metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes.

- Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes).

- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Statistical significance is assessed via ANOVA (p < 0.05) .

Q. How do researchers address low reproducibility in multi-step synthesis yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio). Response surface methodology identifies critical factors.

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Batch Consistency : Ensure reagent lot consistency and calibrate equipment (e.g., balances, pipettes) before each step .

Q. What strategies validate the interaction of this compound with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding affinities. Validate via mutagenesis studies.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) at varying concentrations (1 nM–10 µM).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm specificity .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.